molecular formula C9H6ClNO B1361850 2-Chloroquinolin-8-ol CAS No. 31568-91-9

2-Chloroquinolin-8-ol

Cat. No. B1361850
CAS RN: 31568-91-9
M. Wt: 179.6 g/mol
InChI Key: HNUFDBQIXGQAEX-UHFFFAOYSA-N
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Description

2-Chloroquinolin-8-ol is a chemical compound with the molecular formula C9H6ClNO . It has a molecular weight of 179.61 . It is a solid substance that is stored in an inert atmosphere at temperatures between 2-8°C .


Molecular Structure Analysis

The InChI code for 2-Chloroquinolin-8-ol is 1S/C9H6ClNO/c10-8-5-4-6-2-1-3-7(12)9(6)11-8/h1-5,12H . The compound has a topological polar surface area of 33.1 Ų and contains 12 heavy atoms .


Physical And Chemical Properties Analysis

2-Chloroquinolin-8-ol has a molecular weight of 179.60 g/mol . It has a XLogP3-AA value of 2.8, indicating its partition coefficient between octanol and water . It has one hydrogen bond donor and two hydrogen bond acceptors .

Scientific Research Applications

Synthesis and Chemical Properties

  • Chemistry of 2-Chloroquinolin Derivatives : Research has been conducted on the chemistry of 2-chloroquinoline derivatives, focusing on their synthesis, biological evaluation, and synthetic applications. This includes the development of methods for constructing fused or binary quinoline-cored heterocyclic systems (Hamama et al., 2018).

Biomedical Research

  • Antimicrobial Properties : Studies have demonstrated the antimicrobial properties of compounds like cloxyquin (5-chloroquinolin-8-ol) against Mycobacterium tuberculosis, indicating their potential use in treating tuberculosis, including multidrug-resistant strains (Hongmanee et al., 2006).
  • Alzheimer's Disease Treatment : Research on Clioquinol, a related compound, has explored its potential in treating Alzheimer's disease due to its ability to bind copper and dissolve beta-amyloid plaques in the brain (Mao & Schimmer, 2008).

Analytical Applications

  • Quantitative Analysis Methods : Development of analytical methods like thin layer chromatography (TLC) and reverse-phase high-performance liquid chromatography (RP-HPLC) for the identification and quantification of chloroquinolin-8-ol derivatives in pharmaceutical preparations (Pavithra et al., 2011; Kandepu et al., 2012).

Chemical Synthesis and Characterization

  • Synthesis of Novel Derivatives : Synthesis of novel rhenium(V) complexes with modifications of the 8-hydroxyquinoline framework, including characterization and spectroscopic analysis (Machura et al., 2012).
  • Development of Chemosensors : Characterization of quinoline derivatives as chemosensors, particularly for cadmium detection, which could be useful in monitoring Cd2+concentrations in various environments (Prodi et al., 2001).

Materials Science and Nanotechnology

  • Formation of Supramolecular Structures : Research on the assembly of chloro-substituted quinoline oligoamides into double helical structures, with potential applications in nanotechnology and material science (Gan et al., 2010).
  • Nanoparticle Synthesis : Studies on the use of chloroquinolin-8-ol derivatives as precursors for synthesizing nanoparticles, with potential applications in various fields including electronics and drug delivery systems (Noori et al., 2017).

Other Applications

  • Cancer Research : Exploration of chloroquine and its analogs, including derivatives of chloroquinolin-8-ol, as potential agents for cancer therapy, highlighting their role in sensitizing tumors to radiation and chemotherapy (Solomon & Lee, 2009).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, H335, and H412 . Precautionary statements include P261, P273, P305+P351+P338 .

properties

IUPAC Name

2-chloroquinolin-8-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO/c10-8-5-4-6-2-1-3-7(12)9(6)11-8/h1-5,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNUFDBQIXGQAEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)O)N=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40298166
Record name 2-chloroquinolin-8-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40298166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloroquinolin-8-ol

CAS RN

31568-91-9
Record name 31568-91-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=121212
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-chloroquinolin-8-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40298166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 2,8-dihydroxyquinoline (4 g, 24.8 mmol, Fluka) and phosphorus oxychloride (20 mL, Aldrich) was stirred at 100° C. for 1 h. The clear solution was cooled to room temperature and poured slowly with stirring into a mixture of NH4OH (150 mL) and crushed ice (200 g). The white solid that precipitated was filtered, dissolved in concentrated HCl (200 mL) and stirred at 100° C. for 1 h. Neutralization of the cooled to room temperature acid solution with NH4OH afforded white precipitate, which was filtered, washed with water and dried to give the title compound as a white solid. MS (ESI, pos. ion) m/z: 180 (M+1).
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
200 g
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a stirred mixture of quinoline-2,8-diol (1 g, 6.21 mmol) was added POCl3 (10 mL) and the mixture stirred at 100° C. for 1 hour before cooling. The mixture was then poured into ice-water (100 mL) slowly and filtered. The collected solid was dried and used in next step without further purification. (780 mg, Yield 70%). 1H NMR (400 MHz, DMSO-d6) δ 8.39 (d, J=8.8 Hz, 1H), 7.57 (d, J=8.8 Hz, 1H), 7.48-7.43 (m, 2H), 7.17 (dd, J1=8.8 Hz, J1=1.6 Hz, 1H).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
100 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
M Kadela-Tomanek, M Jastrzębska, E Chrobak… - Molecules, 2022 - mdpi.com
… The 8-hydroxyquinoline-2-carbaldehyde 3 and 2-chloroquinolin-8-ol 4 were prepared … The 2-chloroquinolin-8-ol 4 (0.3 g; 1.55 mmol) was added to 3 mmol of amine (piperidine or …
Number of citations: 4 www.mdpi.com
M Kadela-Tomanek, E Bębenek, E Chrobak - Applied Sciences, 2023 - mdpi.com
This research presents a synthesis and characterization of new 6,7-dichloro-5,8-quinolinedione derivatives with various groups at the C2 position. Chemical structures were examined …
Number of citations: 1 www.mdpi.com
EM Doherty, C Fotsch, AW Bannon, Y Bo… - Journal of medicinal …, 2007 - ACS Publications
… For example, treatment of commercially available 2-chloroquinolin-8-ol (5) with methylamine or dimethylamine under microwave heating provided 2-(methylamino)quinolin-8-ol (6) and …
Number of citations: 95 pubs.acs.org
M Xiao, Y Xue, Z Wu, ZN Lei, J Wang… - Journal of Biomedical …, 2019 - ncbi.nlm.nih.gov
The differential distribution between cancer cells and normal adult tissues makes survivin a very attractive cancer drug target. We have previously reported a series of novel selective …
Number of citations: 3 www.ncbi.nlm.nih.gov
TJ Eckroat, AS Mayhoub… - Beilstein journal of …, 2013 - beilstein-journals.org
… The straightforward synthesis of this compound began with benzyl protection of 2-chloroquinolin-8-ol followed by installation of the [18F]-label and Pd-catalyzed hydrogenolysis to give …
Number of citations: 40 www.beilstein-journals.org
鐘宏明 - 2016 - airitilibrary.com
… Nucleophilic substitution of 2-(bromo-methyl)pyridine with 2-chloroquinolin-8-ol under basic conditions provided 2-chloro-8-(pyridin-2-ylmethoxy)quinoline, which was further …
Number of citations: 2 www.airitilibrary.com

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